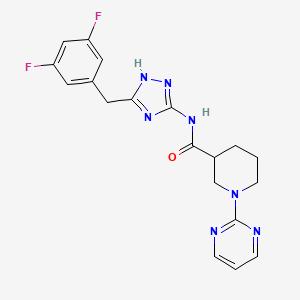
C19H19F2N7O
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is a subtype-selective modulator of the gamma-aminobutyric acid type A receptor, acting as a partial agonist at certain subtypes and an antagonist at others . It has significant applications in scientific research, particularly in the study of gamma-aminobutyric acid type A receptor subunits and their roles in various physiological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-tert-Butyl-3-(2,5-difluorophenyl)-6-((1-methyl-1H-1,2,4-triazol-5-yl)methoxy)-[1,2,4]triazolo[4,3-b]pyridazine involves multiple steps, starting with the preparation of the triazolopyridazine core. The key steps include:
Formation of the triazolopyridazine core: This is typically achieved through a cyclization reaction involving appropriate precursors under controlled conditions.
Introduction of the difluorophenyl group: This step involves a substitution reaction where the difluorophenyl group is introduced to the core structure.
Attachment of the tert-butyl group: This is usually done through an alkylation reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include the choice of solvents, temperature control, and purification methods such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
7-tert-Butyl-3-(2,5-difluorophenyl)-6-((1-methyl-1H-1,2,4-triazol-5-yl)methoxy)-[1,2,4]triazolo[4,3-b]pyridazine: undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols or amines .
Scientific Research Applications
7-tert-Butyl-3-(2,5-difluorophenyl)-6-((1-methyl-1H-1,2,4-triazol-5-yl)methoxy)-[1,2,4]triazolo[4,3-b]pyridazine: is widely used in scientific research due to its selective modulation of gamma-aminobutyric acid type A receptors. Its applications include:
Mechanism of Action
The compound exerts its effects by selectively modulating gamma-aminobutyric acid type A receptors. It acts as a partial agonist at the alpha2, alpha3, and alpha5 subtypes, enhancing their activity, while acting as an antagonist at the alpha1 subtype, inhibiting its activity . This selective modulation results in anxiolytic effects without the sedative side effects typically associated with non-selective gamma-aminobutyric acid type A receptor modulators .
Comparison with Similar Compounds
7-tert-Butyl-3-(2,5-difluorophenyl)-6-((1-methyl-1H-1,2,4-triazol-5-yl)methoxy)-[1,2,4]triazolo[4,3-b]pyridazine: is unique due to its selective modulation of gamma-aminobutyric acid type A receptors. Similar compounds include:
Diazepam: A non-selective gamma-aminobutyric acid type A receptor modulator with sedative effects.
Alprazolam: Another non-selective modulator used for its anxiolytic effects but with a higher risk of dependence.
Zolpidem: A selective modulator of the alpha1 subtype, primarily used as a sedative.
The uniqueness of 7-tert-Butyl-3-(2,5-difluorophenyl)-6-((1-methyl-1H-1,2,4-triazol-5-yl)methoxy)-[1,2,4]triazolo[4,3-b]pyridazine lies in its ability to provide anxiolytic effects without significant sedation, making it a valuable tool in both research and potential therapeutic applications .
Properties
Molecular Formula |
C19H19F2N7O |
|---|---|
Molecular Weight |
399.4 g/mol |
IUPAC Name |
N-[5-[(3,5-difluorophenyl)methyl]-1H-1,2,4-triazol-3-yl]-1-pyrimidin-2-ylpiperidine-3-carboxamide |
InChI |
InChI=1S/C19H19F2N7O/c20-14-7-12(8-15(21)10-14)9-16-24-18(27-26-16)25-17(29)13-3-1-6-28(11-13)19-22-4-2-5-23-19/h2,4-5,7-8,10,13H,1,3,6,9,11H2,(H2,24,25,26,27,29) |
InChI Key |
ODLQZKKUKWGVPL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CC=N2)C(=O)NC3=NNC(=N3)CC4=CC(=CC(=C4)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















